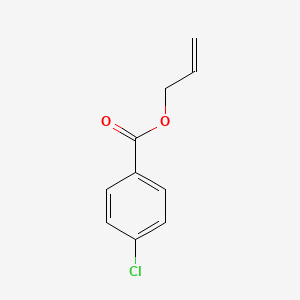

Allyl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

15784-28-8 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

prop-2-enyl 4-chlorobenzoate |

InChI |

InChI=1S/C10H9ClO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7H2 |

InChI Key |

BFQCHDDTURWEGT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of Allyl 4 Chlorobenzoate

Advanced Applications of Allyl 4 Chlorobenzoate in Chemical Disciplines

Role as a Key Intermediate in Complex Molecule Construction

The unique reactivity of Allyl 4-chlorobenzoate (B1228818) allows it to serve as a key intermediate in the synthesis of more complex molecules. Its allyl group can participate in a variety of addition and substitution reactions, while the chlorobenzoate moiety can be involved in or influence other transformations.

One documented application involves its reaction with xanthates for the construction of complex organic structures. In a specific synthetic procedure, Allyl 4-chlorobenzoate was reacted with a xanthate compound over a period of 8 hours to yield a more elaborate molecule. anu.edu.au This type of reaction highlights the utility of the allyl group in forming new carbon-sulfur bonds, which is a common strategy in organic synthesis for building molecular complexity. The presence of the 4-chlorobenzoate group can influence the reactivity of the allyl group and provides a handle for further synthetic modifications if needed.

The general reactivity of allyl esters makes them useful in various carbon-carbon bond-forming reactions. For instance, the allyl group can be introduced into target molecules through mechanisms like nucleophilic substitution, where the benzoate (B1203000) acts as a leaving group. Furthermore, the double bond is susceptible to electrophilic addition reactions. These fundamental reactivities underscore the role of this compound as a versatile building block.

Table 1: Example of this compound in a Synthetic Reaction

| Reactant 1 | Reactant 2 | Reaction Time | Product Type | Ref |

| This compound | Xanthate 6 | 8 hours | Complex organic molecule | anu.edu.au |

Application in Polymer Chemistry and Material Science Precursors

The dual functionality of this compound makes it a candidate for applications in polymer science, both as a monomer for creating new polymers and as a precursor for functional materials.

This compound belongs to the class of allyl esters, which are known to undergo polymerization, although often with specific characteristics. The polymerization of allyl compounds, catalyzed by initiators like benzoyl peroxide, typically results in polymers with a relatively low degree of polymerization. kyoto-u.ac.jp This is often attributed to a phenomenon known as degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from the allyl monomer, creating a stabilized allyl radical that is less reactive and less likely to continue the polymer chain. kyoto-u.ac.jp

Studies on the polymerization of various allyl esters have provided insights into the kinetics and mechanisms involved. The rate of polymerization and the molecular weight of the resulting polymer are influenced by factors such as the monomer structure, initiator concentration, and temperature. kyoto-u.ac.jp For allyl esters, effective chain transfer can compete with degradative chain transfer. kyoto-u.ac.jp Aromatic esters, such as benzoates, have been noted to favor effective chain transfer more than some aliphatic esters. kyoto-u.ac.jp

Table 2: General Polymerization Characteristics of Allyl Esters

| Catalyst System | Key Kinetic Feature | Resulting Polymer | Typical Degree of Polymerization | Ref |

| Benzoyl Peroxide | Degradative Chain Transfer | Low molecular weight polymer | ~13 (for allyl acetate) | kyoto-u.ac.jp |

Polymers containing ester linkages, such as those that would be formed from this compound, are susceptible to degradation, particularly through hydrolysis. The degradation of polyesters can occur under acidic or basic conditions and can also be enzyme-mediated. nih.govresearchgate.net Research into biobased epoxy resins containing ester groups has shown that these materials can undergo accelerated hydrolytic degradation in basic solutions. rsc.org

Allyl esters are utilized in the synthesis of polymeric additives that modify the properties of other materials. researchgate.net A notable application is the development of flow improvers for waxy crude oil. researchgate.net For example, polymers and copolymers based on para-decyloxy allyl benzoate have been synthesized and tested as pour point depressants and viscosity reducers for crude oil. researchgate.net These additives function by interacting with paraffin (B1166041) wax crystals as they form at low temperatures, preventing them from creating a rigid network that would impede oil flow. researchgate.net

The effectiveness of such additives often increases with their concentration. researchgate.net Allyl-containing polymers can also be designed for other purposes, such as acting as cross-linking agents in thermosetting compositions, where the allyl functionality provides a site for further reaction. google.comatamanchemicals.com The synthesis of these additives often involves free-radical polymerization of the allyl ester monomer, sometimes in combination with other monomers to create copolymers with tailored properties. researchgate.netresearchcommons.org

Precursor in Ligand and Catalyst Development (General Chemical Context)

The allyl group is a fundamental component in coordination chemistry and catalysis, particularly in the formation of η3-allyl metal complexes. These complexes are key intermediates in a wide array of catalytic reactions. Allyl compounds can react with metal precursors, such as palladium compounds, to form stable and well-defined precatalysts. nih.gov For example, complexes of the type [Pd(L)(η3-allyl)Cl], where L is a supporting ligand, are widely used as precatalysts for cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govacs.org

While direct synthesis of a ligand from this compound is not prominently documented, its structure is analogous to other allyl compounds used to generate catalytically active species. The reaction of an allyl source with a metal center, like palladium(II), leads to the formation of an η3-allylpalladium complex. acs.org The electronic properties of the attached benzoate group, modified by the chloro substituent, could influence the stability and reactivity of such a potential metal complex. The development of modular ligands, for instance for chromium-catalyzed reactions, often involves incorporating various structural motifs to tune the catalyst's enantioselectivity and activity, a principle that could be extended to ligands derived from functionalized allyl precursors. organic-chemistry.org

Theoretical and Computational Chemistry Studies on Allyl 4 Chlorobenzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For Allyl 4-chlorobenzoate (B1228818), these calculations offer a window into its electronic behavior and energetic landscape, which are crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for Allyl 4-chlorobenzoate

| Molecular Orbital | Energy (eV) | Description |

| HOMO | (Value) | Primarily localized on the allyl and benzoate (B1203000) moieties. |

| LUMO | (Value) | Primarily localized on the chlorophenyl ring. |

| HOMO-LUMO Gap | (Value) | Indicative of the molecule's reactivity towards nucleophiles and electrophiles. |

Note: The values in this table are illustrative and would require specific computational chemistry software to be determined accurately.

The distribution of electron density within a molecule is not uniform and dictates its electrostatic potential. This, in turn, governs how the molecule interacts with other charged or polar species. Electrostatic Potential (ESP) maps are visual representations of this charge distribution.

For this compound, the electronegative oxygen and chlorine atoms would create regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the allyl group and the aromatic ring would exhibit positive electrostatic potential, indicating sites for potential nucleophilic interaction. Understanding this charge landscape is vital for predicting intermolecular interactions and reaction sites.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to model the step-by-step pathways of chemical reactions, including the high-energy transition states that are difficult to observe experimentally.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods used to study reaction mechanisms. While specific DFT studies focused exclusively on the reaction pathways of this compound are not extensively documented, related research on similar allylic systems provides valuable insights. For instance, studies on the synthesis of α-alkyl styrene (B11656) derivatives from estragole (B85927) involve intermediates that are structurally analogous to this compound. These studies often employ DFT to elucidate the mechanistic details, such as the formation of bromonium ions and subsequent intramolecular attacks. acs.org

In the context of this compound, DFT could be used to model various potential reactions, such as its hydrolysis, addition reactions at the allyl double bond, or nucleophilic substitution at the carbonyl carbon. Such studies would involve calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway.

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its reactivity and the stereochemical outcome of its reactions. This compound possesses rotational freedom around several single bonds, leading to various possible conformers.

Computational methods can be employed to perform a systematic conformational analysis to identify the most stable (lowest energy) conformers. This information is crucial for predicting the stereoselectivity of reactions involving this molecule. For instance, in reactions where a chiral center is formed, the preferred conformation of the starting material can influence which stereoisomer is predominantly produced. While detailed conformational analyses for this compound are not readily published, such studies are a standard part of computational investigations of flexible molecules.

Structure-Reactivity Relationship Predictions

By integrating the insights from electronic structure calculations and reaction modeling, it is possible to predict the structure-reactivity relationships for this compound. The presence of the electron-withdrawing 4-chlorobenzoyl group is expected to influence the reactivity of the allyl group. For example, it would affect the electron density of the double bond, potentially altering its susceptibility to electrophilic addition compared to a simple allyl ester.

Computational studies can quantify these effects and provide a rational basis for designing experiments and predicting the outcomes of new reactions involving this compound. These predictive capabilities are invaluable in various fields, including materials science and synthetic chemistry.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal and agricultural chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For esters and chloro-substituted aromatic compounds related to this compound, various QSAR models have been developed to correlate molecular descriptors with specific biological activities, such as antimicrobial or enzyme inhibitory effects. These methodologies provide a rational basis for designing novel compounds with enhanced potency.

Research into the antimicrobial properties of benzoic acid derivatives has successfully employed QSAR models to elucidate the key structural features governing their activity. For instance, a study on 2-chlorobenzoic acid derivatives revealed that their antibacterial and antifungal activities were significantly influenced by topological parameters. nih.gov Specifically, the second-order and valence second-order molecular connectivity indices ((2)χ and (2)χ(v)) were identified as crucial descriptors for predicting the overall antimicrobial potential. nih.gov Similarly, QSAR models for monochloroacetic acid derivatives have highlighted the importance of both steric parameters, like molar refractivity (MR), and electronic parameters, such as total energy (Te), in describing their antibacterial and antifungal activities, respectively. researchgate.net

Further illustrating the utility of QSAR, studies on cinnamate (B1238496) ester analogues as antileishmanial and antitrypanosomal agents have been conducted. mdpi.com These models revealed a strong dependency of the biological activity on the number and type of polar atoms, which in turn affects the hydrophobic and hydrophilic properties of the molecules. mdpi.com In the context of enzyme inhibition, QSAR and molecular docking studies on uracil-based benzoic acid and ester derivatives have been used to explore novel dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment. researcher.life Another study focused on 3-keto salicylic (B10762653) acid chalcones and related amides as HIV-1 integrase inhibitors, using 3D-QSAR models to understand the influence of stereoelectronic, hydrophobic, and hydrogen bonding interactions on their inhibitory activity. nih.gov

The table below summarizes findings from QSAR studies on compounds structurally related to this compound.

| Compound Class | Biological Activity | Key QSAR Findings | Relevant Descriptors |

| 2-Chlorobenzoic Acid Derivatives | Antimicrobial | Activity governed by molecular topology. | Second-order molecular connectivity indices ((2)χ, (2)χ(v)) nih.gov |

| Monochloroacetic Acid Derivatives | Antimicrobial | Antibacterial activity depends on steric factors; antifungal on electronic factors. | Molar Refractivity (MR), Total Energy (Te) researchgate.net |

| Cinnamate Ester Analogues | Antileishmanial & Antitrypanosomal | Activity strongly depends on the number and type of polar atoms, influencing hydrophobic/hydrophilic balance. | vsurf_EWmin3, std_dim2 mdpi.com |

| Benzoic Acid/Ester Derivatives | DPP-4 Inhibition | Integrated QSAR and docking studies identified key structural requirements for inhibition. researcher.life | Not specified researcher.life |

| 3-Keto Salicylic Acid Derivatives | HIV-1 Integrase Inhibition | Stereoelectronic, hydrophobic, and hydrogen bonding interactions are critical for activity. | CoMFA and CoMSIA fields nih.gov |

These examples demonstrate the power of QSAR in establishing predictive relationships for designing molecules with desired biological functions, a strategy that could be readily applied to the targeted design of novel this compound derivatives.

Predictive Modeling of Chemical Transformations

Predictive modeling of chemical transformations is a crucial aspect of computational chemistry, enabling the forecast of reaction outcomes, rates, and mechanisms. For this compound, a key transformation of interest is ester hydrolysis. Various computational models have been developed to predict the hydrolysis rates of esters with a high degree of accuracy.

One approach involves the use of chemical descriptors derived from quantum mechanics calculations. capes.gov.brresearchgate.net Multiple linear regression models built with these descriptors have shown excellent predictive capability, with a study reporting a cross-validated coefficient of determination (R²adj) of 91.9% for a test set of molecules. capes.gov.brresearchgate.net Another sophisticated method, quantum topological molecular similarity, has been applied to a set of 40 esters to create a robust QSAR model for base-promoted hydrolysis rates, identifying the (O=C)C=O molecular fragment as the most significant "active center" for the reaction. acs.org

Machine learning techniques have also emerged as powerful tools for this purpose. An autoencoder (AE) model, utilizing SMILES notation and partial charges as inputs, has been constructed to predict ester hydrolysis rates. researchgate.net Furthermore, a conditional autoencoder (CAE) has been developed not only to predict rates but also to design novel ester structures that meet a desired hydrolysis rate, demonstrating the potential for inverse design. researchgate.net

The prediction of reaction mechanisms and selectivity is another area of focus. The benzoylation of cellulose (B213188) using substituted benzoyl chlorides, including 4-chlorobenzoyl chloride, has been studied to understand how substituents on the aromatic ring affect the reaction mechanism. sci-hub.seresearchgate.net A V-shaped Hammett plot indicated a shift in mechanism from a unimolecular ionization pathway for electron-donating groups to a bimolecular addition-elimination pathway for electron-withdrawing groups like the chloro-substituent. sci-hub.seresearchgate.net This allows for the prediction of reactivity and regioselectivity based on the electronic properties of the acyl chloride. sci-hub.seresearchgate.net

For compounds containing an allyl group, predictive models can also forecast complex reaction pathways. For example, the palladium-catalyzed oxidative reactions of N-allyl-2-aminophenols can be switched between two distinct outcomes. acs.org In the presence of a palladium catalyst and an oxidant like PhI(OCOR)₂, the reaction proceeds via an alkoxyacyloxylation to form functionalized dihydro-1-4-benzoxazines. acs.org However, in the absence of the palladium catalyst, the reaction switches to an intramolecular Diels-Alder pathway. acs.org This highlights how computational models and mechanistic understanding can predict how subtle changes in reaction conditions can dramatically alter the chemical transformation of allyl-containing compounds.

The following table details various predictive models for transformations relevant to this compound.

| Transformation | Modeling Approach | Key Findings |

| Ester Hydrolysis | Multiple Linear Regression with Quantum Descriptors | Established a statistically robust model with high predictive power (R²adj = 91.9%). capes.gov.brresearchgate.net |

| Ester Hydrolysis | Quantum Topological Molecular Similarity (QTMS) | Identified the (O=C)C=O fragment as the "active center" for hydrolysis. acs.org |

| Ester Hydrolysis | Autoencoder (AE) and Conditional Autoencoder (CAE) | Successfully predicted hydrolysis rates from SMILES and partial charges; CAE can design structures with target rates. researchgate.net |

| Benzoylation | Hammett Correlation | Predicted a switch in reaction mechanism based on the electronic nature of the substituent on the benzoyl chloride. sci-hub.seresearchgate.net |

| Allyl Group Oxidation | Mechanistic Study | The reaction pathway can be predictably switched between alkoxyacyloxylation and intramolecular Diels-Alder based on the presence of a Pd catalyst. acs.org |

Future Directions and Emerging Research Avenues

Development of Sustainable and Economically Viable Synthesis Routes

The traditional synthesis of esters often involves methods that are not environmentally friendly. Future research is increasingly focused on developing greener, more sustainable, and economically sound methods for producing compounds like Allyl 4-chlorobenzoate (B1228818).

Current vs. Future Synthesis Strategies

| Parameter | Conventional Methods (e.g., Fischer Esterification) | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Strong mineral acids (e.g., H₂SO₄) | Solid acid catalysts, enzymes (lipases), deep eutectic solvents. dergipark.org.tr |

| Solvents | Often requires organic solvents, sometimes toxic. | Solvent-free conditions, water, or green solvents. rsc.org |

| Energy Input | High-temperature reflux, often for extended periods. | Microwave-assisted synthesis, flow chemistry with superheating. ijsdr.orguliege.be |

| Byproducts | Acidic waste, water that can limit equilibrium. | Minimal waste, recyclable catalysts, and byproducts. rsc.org |

| Efficiency | Can have equilibrium limitations, requiring excess reagents. | High conversion rates, improved atom economy. acs.org |

Green Catalysis: Research into solid acid catalysts like ion-exchange resins (e.g., Dowex H+) and deep eutectic solvents (DES) presents a promising alternative to corrosive mineral acids. dergipark.org.trnih.gov These catalysts are often reusable, reducing waste and operational costs. dergipark.org.tr For instance, the esterification of benzoic acid has been shown to achieve high conversions using DES as a dual solvent-catalyst system. dergipark.org.tr

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. chemanager-online.com Operating reactors under superheated conditions can dramatically increase reaction rates, leading to higher throughput and potentially lower energy consumption per unit of product. uliege.bersc.org This approach minimizes the handling of hazardous materials and allows for precise control over reaction conditions. chemanager-online.com

Alternative Energy Sources: Microwave-assisted synthesis has been demonstrated to accelerate esterification reactions, significantly reducing reaction times from hours to minutes compared to conventional heating methods. ijsdr.org Furthermore, visible-light-induced methods are emerging that can promote esterification without the need for transition-metal catalysts, offering a greener photochemical route. acs.org

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique structure of Allyl 4-chlorobenzoate, with its distinct reactive sites, opens the door to a wide array of chemical transformations. Future research will likely focus on leveraging these sites for the synthesis of more complex molecules.

Allyl Group Transformations: The allyl group is exceptionally versatile. It is a well-known participant in palladium-catalyzed reactions, such as the Tsuji-Trost reaction, which allows for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds by reacting the allyl group with various nucleophiles. organic-chemistry.orgwikipedia.org This reaction proceeds through a π-allylpalladium complex, a key intermediate that enables a broad scope of synthetic applications. wikipedia.orgjst.go.jp Future work could explore using novel ligands to control the regioselectivity and stereoselectivity of these transformations. wikipedia.org

Aryl Halide Cross-Coupling: The chlorine atom on the benzoate (B1203000) ring serves as a handle for various cross-coupling reactions. While less reactive than bromine or iodine, advancements in catalysis have made the use of aryl chlorides more feasible in reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the attachment of new aryl, vinyl, or alkynyl groups, dramatically increasing molecular complexity.

Decarboxylative Reactions: The entire benzoate group can act as a leaving group in certain palladium-catalyzed decarboxylative allylations, providing another pathway to functionalize the allyl moiety. jst.go.jp

Integration into Advanced Functional Materials Research

The structural components of this compound make it a candidate for incorporation into advanced functional materials.

Polymer Science: The allyl group can act as a monomer or a cross-linking agent in polymerization reactions. Allyl esters can be incorporated into polymer chains to modify the properties of the resulting material, such as thermal stability, mechanical strength, or optical properties. chemimpex.comresearchgate.net The rigid chlorobenzoate group could impart specific characteristics, such as increased glass transition temperature or modified refractive index.

Bioconjugation and Medicinal Chemistry: The reactivity of the allyl group allows for selective chemical modifications, a process known as bioconjugation. chemimpex.com This could enable the attachment of this compound or its derivatives to biomolecules for various applications, although this area remains speculative. chemimpex.com

Application of Machine Learning and AI in Compound Design and Reaction Prediction

Retrosynthesis and Pathway Design: AI-powered tools can predict synthetic pathways for complex molecules. chemical.ai For a target molecule derived from this compound, these tools can suggest novel and efficient reaction sequences, potentially uncovering routes that a human chemist might overlook. nih.govchemical.ai

Reaction Outcome Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions, including yields and the ideal reaction conditions. rsc.orgcam.ac.uk By training on large datasets of chemical reactions, these models can predict the success of a planned transformation involving this compound, saving time and resources. nd.edu For instance, ML models can predict reaction yields for ester hydrogenation with reasonable accuracy and even suggest optimal temperatures and pressures. cam.ac.uk

Designing Novel Compounds: AI can be used to design new molecules with desired properties from scratch. strategicallies.co.uk By inputting specific parameters, researchers could use AI to generate theoretical derivatives of this compound with enhanced properties for specific material or chemical applications. aitenea.com

Multi-Scale Modeling and Simulation for Complex Chemical Systems

Computational modeling provides insights into chemical processes at an atomic level, complementing experimental work.

Reaction Mechanism Elucidation: Quantum mechanics (QM) calculations can be used to map out the energy landscapes of potential reactions involving this compound. This helps in understanding reaction mechanisms, identifying transition states, and predicting the feasibility of a proposed chemical transformation.

Predicting Material Properties: Molecular Dynamics (MD) simulations can predict the bulk properties of materials derived from this compound. nih.gov For example, MD can be used to estimate properties like viscosity and density for ester-based lubricants or to simulate the behavior of polymer chains, providing a microscopic understanding of the material's behavior. nih.govresearchgate.net

Simulating Complex Equilibria: For industrial processes, accurately predicting chemical and phase equilibria is crucial. Thermodynamic models like PC-SAFT can be used to simulate complex systems involving esterification reactions, helping to optimize reaction and separation processes. mdpi.com

Q & A

Q. Table 1: Critical Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Prevents pyrolysis/soot |

| Catalyst (CoBr₂) | 10–23 mol% | Balances cost and efficiency |

| Reaction Time | 5–6 hours | Ensures completion |

Basic: Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., allyl protons at δ 5.2–5.8 ppm and aromatic signals from the 4-chlorobenzoate moiety) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, especially when coupled with mass spectrometry for molecular ion confirmation .

- FTIR: Confirms ester carbonyl stretches (~1720 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. Table 2: Comparison of Analytical Techniques

| Technique | Detection Limit | Key Advantages | Limitations |

|---|---|---|---|

| NMR | ~1% impurity | Structural specificity | Low sensitivity |

| HPLC | ~0.1% impurity | High resolution for quantitation | Requires calibration |

| FTIR | ~5% impurity | Rapid functional group analysis | Overlapping peaks |

Basic: How does this compound stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber glass to prevent photodegradation of the allyl group, which is prone to radical-mediated oxidation .

- Temperature: Stable at 4°C for months, but degradation accelerates above 25°C (monitor via periodic HPLC) .

- Moisture: Hydrolyzes slowly in aqueous environments; use desiccants in storage .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The allyl group undergoes π-allyl coordination with transition metals (e.g., Pd, Co), facilitating nucleophilic attack at the benzoate carbonyl. Computational studies (DFT at B3LYP/6-31G(d)) show:

- Electron-withdrawing Cl substituents increase electrophilicity at the ester carbonyl, enhancing reactivity .

- Allyl radical intermediates (e.g., 1MA/2MA) exhibit low-lying excited states (~3 eV), influencing reaction pathways .

Advanced: How can computational modeling predict the electronic properties of this compound for reaction design?

Methodological Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Solvent Effects: Use COSMO-RS models to simulate solvation energies in acetonitrile or ethers .

- Transition State Analysis: Identify energy barriers for allyl group migration or ester hydrolysis .

Advanced: How can conflicting toxicity data for allyl-containing compounds guide safety protocols for this compound?

Methodological Answer:

While this compound lacks direct carcinogenicity data, extrapolate from structurally similar compounds:

- IARC Guidelines: Allyl chloride is Group 2B (possible human carcinogen) due to liver/kidney toxicity in animals .

- Safety Measures: Use impervious gloves (nitrile), sealed goggles, and fume hoods to minimize inhalation/contact .

Advanced: What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.